Posatirelin
Übersicht
Beschreibung
Posatirelin is a synthetic peptide that has been shown to improve cognitive and motor disturbances associated with aging or induced by central neurotransmission disruption . It stimulates oxygen consumption .
Synthesis Analysis
The synthesis of Posatirelin involves the use of 78664-34-3 and 2-Piperidinecarboxylic acid, 6-oxo-, 2,3,4,5,6-pentafluorophenyl ester, (2S)- . More detailed information about the synthesis process can be found in the referenced literature .
Molecular Structure Analysis
Posatirelin has a molecular formula of C17H28N4O4 . Its average mass is 352.429 Da and its monoisotopic mass is 352.211060 Da . It contains total 54 bond(s); 26 non-H bond(s), 4 multiple bond(s), 6 rotatable bond(s), 4 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 primary amide(s) (aliphatic), 2 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic) .
Physical And Chemical Properties Analysis
Posatirelin has a molecular weight of 352.44 and a formula of C17H28N4O4 . It has a CLOGP of 0.22, a LIPINSKI of 0, a HAC of 8, a HDO of 3, a TPSA of 121.60, an ALOGS of -1.86, and a ROTB of 6 .
Wissenschaftliche Forschungsanwendungen
1. Neurotrophic and Neuronotrophic Effects
Posatirelin, a thyrotropin-releasing hormone (TRH) analog, has demonstrated significant neurotrophic and neuronotrophic effects. Research has shown that posatirelin enhances vigilance and counteracts declines in learning and memory capacity, especially in aged or memory-impaired rats. These effects have been observed in various animal models, including mice, rats, and cats. Posatirelin's impact on neurons has been evident both in vitro and in vivo, showcasing its potential in treating conditions related to disturbed consciousness and cognitive decline (Sarkadi & Kárpáti, 2002).
2. Treatment of Alzheimer's Disease
Posatirelin has been investigated as a treatment for late-onset Alzheimer's disease. A double-blind multicentre study comparing posatirelin with citicoline and ascorbic acid revealed improvements in intellectual and emotional impairments, orientation, memory, and motivation in patients treated with posatirelin. This improvement was significant when compared to the groups treated with citicoline or ascorbic acid, indicating posatirelin's potential efficacy in managing Alzheimer's disease (Parnetti et al., 1995).
3. Application in Vascular Dementia
The use of posatirelin in treating vascular dementia has been substantiated through clinical studies. In a double-blind multicentre study against a placebo, posatirelin-treated patients showed significant improvement in cognitive functions, attention, and motivation. This suggests posatirelin's utility in managing vascular dementia, with a notable long-lasting effect observed even after drug withdrawal (Parnetti et al., 1996).
4. General Efficacy and Safety in Senile Dementia
A multicenter, double-blind, placebo-controlled study evaluated posatirelin's effectiveness and safety in treating senile dementia. The study highlighted significant differences in favor of posatirelin in treating dementia-related symptoms, confirming its safety and efficacy in elderly demented patients (Ferrari et al., 1998).
5. Effect on Cholinergic Neurotransmission Enzymes
Research on the effect of posatirelin on cholinergic neurotransmission enzymes has shown that it can rescue cholinergic neurons and projections in the cerebral cortex affected by lesions. This suggests its potential in treating conditions involving cholinergic system impairment (Sabbatini et al., 1998).
6. Pharmacokinetic Profile and Endocrine Effects
The pharmacokinetic profile and endocrine effects of posatirelin have been studied in healthy elderly subjects. The research indicated that posatirelin was well-tolerated, with no significant adverse effects observed. This study provides valuable information on the pharmacological profile of posatirelin in humans (Reboldi et al., 1996).
7. Effects on Behavioral Deficits Post-Cerebral Ischemia
Posatirelin has shown promising results in treating behavioral changes after focal cerebral ischemia in rats. The treatment with posatirelin improved neurological and cognitive deficits, suggesting its potential use in treating functional disturbances following cerebral ischemia (Noda et al., 1995).
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-6-oxopiperidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4/c1-10(2)9-12(17(25)21-8-4-6-13(21)15(18)23)20-16(24)11-5-3-7-14(22)19-11/h10-13H,3-9H2,1-2H3,(H2,18,23)(H,19,22)(H,20,24)/t11-,12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNGIIPSQYKWQA-AVGNSLFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318172 | |
Record name | Posatirelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Posatirelin | |
CAS RN |
78664-73-0 | |
Record name | Posatirelin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78664-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Posatirelin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078664730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Posatirelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POSATIRELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78U6302ARL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.